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Compound of Interest

Compound Name: 4-Methylthiopiperidine

Cat. No.: B2664829

Introduction: The Significance of the Piperidine
Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands
as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1][2] Its
prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids
underscores its importance as a privileged scaffold for the design of therapeutic agents.[1] The
conformational flexibility of the piperidine chair structure, combined with the basicity of the
secondary amine, allows for precise three-dimensional orientation of substituents, facilitating
optimal interactions with biological targets. This guide provides a comprehensive technical
overview of 4-Methylthiopiperidine (also known as 4-(methylsulfanyl)piperidine), a versatile
derivative that offers unique properties for researchers, scientists, and drug development
professionals.

Core Molecular Attributes of 4-Methylthiopiperidine

4-Methylthiopiperidine is a disubstituted piperidine derivative featuring a methylthio (-SCHs)
group at the C4 position. This substitution imparts specific physicochemical characteristics that
can be leveraged in molecular design. The compound is most commonly handled in its free
base form or as a more stable hydrochloride salt.
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Identifier Value Reference

IUPAC Name 4-(Methylsulfanyl)piperidine N/A

4-Methylthiopiperidine, Methyl
Synonyms o _ [31[4]
4-piperidinyl sulfide

CAS Number 767270-41-7 (Free Base) [3]
208245-70-9 (Hydrochloride

CAS Number N/A
Salt)

Molecular Formula CeH13NS [3]

Molecular Weight 131.24 g/mol [3]
WGFYICOOQBENDY-

INChl Key

UHFFFAOYSA-N

Physicochemical Properties: A Comparative
Analysis

The introduction of the methylthio group at the 4-position subtly modulates the physical
properties of the parent piperidine ring. Understanding these properties is critical for
applications in synthesis, formulation, and biological assays.
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Value (Hydrochloride

Property Value (Free Base) Reference
Salt)
Colorless to light
Appearance yellow liquid Solid N/A
(predicted)
- ) 202.6 £ 33.0 °C _
Boiling Point ) Not Applicable [3]
(Predicted)
Melting Point Not Available 124-127 °C N/A
) 0.99 £ 0.1 g/cm? )
Density ) Not Available [3]
(Predicted)
pKa (Conjugate Acid) ~10.8 (Estimated) Not Applicable [5]
Miscible with water
Solubility and common organic Soluble in water N/A

solvents (Expected)

Field Insights on Physicochemical Properties:

o Basicity (pKa): The pKa of the piperidinium ion is approximately 11.1-11.2.[5] The electron-

donating, albeit weakly, nature of the 4-methylthio group is expected to have a minimal

impact on the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be

slightly lower than that of piperidine itself but still indicative of a strong base suitable for

forming stable salts. This property is crucial for purification and for developing aqueous

formulations of drug candidates.[5]

 Lipophilicity: The methylthio group increases the lipophilicity compared to 4-

hydroxypiperidine, which can influence a molecule's ability to cross cellular membranes and

its pharmacokinetic profile. The predicted XlogP is 1.0.[6]

Synthesis and Chemical Reactivity

While a specific, published experimental protocol for the synthesis of 4-Methylthiopiperidine

is not readily available in the literature, its structure lends itself to established synthetic
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strategies for 4-substituted piperidines. A plausible and efficient approach would involve the
reductive amination of a suitable keto-precursor.

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a robust, two-step, one-pot procedure starting from the commercially
available 4-(methylthio)cyclohexanone. Reductive amination is a cornerstone of amine
synthesis due to its efficiency and operational simplicity.[7]

Step 1: Imine Formation

4-(Methylthio)cyclohexanone Ammonia (NH3)

Reaction Reaction

Iminium Ion Intermediate

Step 2: Reduction

Reducing Agent
(e.g., NaBH(OAC)3)

Reduction

Click to download full resolution via product page

Experimental Protocol: Synthesis of 4-Methylthiopiperidine

Objective: To synthesize 4-Methylthiopiperidine via reductive amination of 4-
(methylthio)cyclohexanone.

Materials:

 4-(Methylthio)cyclohexanone
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e Ammonia (e.g., 7N solution in Methanol)

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

o Saturated aqueous sodium bicarbonate (NaHCOs)

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
e Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:

» Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or
Argon), add 4-(methylthio)cyclohexanone (1.0 eq).

e Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approx. 0.1-0.2
M concentration). Add the ammonia solution in methanol (2.0-3.0 eq) to the stirring solution.

e Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation
of the intermediate imine/enamine.

e Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction
mixture. Monitor for any mild exotherm.

» Reaction Monitoring: Continue stirring at room temperature and monitor the reaction’'s
progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is
consumed (typically 4-12 hours).

o Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCOs3
solution. Stir vigorously for 30 minutes.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
DCM (3Xx).
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e Drying and Concentration: Combine the organic layers, wash with brine, and dry over
anhydrous MgSOa. Filter the drying agent and concentrate the filtrate under reduced
pressure to yield the crude 4-Methylthiopiperidine.

 Purification: The crude product can be purified by vacuum distillation or flash column
chromatography on silica gel if necessary.

Core Reactivity

o N-Alkylation/Acylation: As a secondary amine, the nitrogen atom is nucleophilic and readily
undergoes alkylation, acylation, sulfonylation, and reductive amination with other carbonyl
compounds. This is the primary mode of its utility as a building block.

o S-Oxidation: The thioether moiety is susceptible to oxidation. Mild oxidizing agents (e.g.,
H202, m-CPBA) will convert the sulfide to the corresponding sulfoxide and subsequently to
the sulfone. This provides an additional handle for modifying the electronic properties and
solubility of the final molecule.

Spectroscopic Characterization Profile (Predicted)

For a research scientist, unambiguous characterization of a novel or synthesized compound is
paramount. While experimental spectra for 4-Methylthiopiperidine are not widely published, a
predicted profile based on its structure and data from analogous compounds can serve as a
reliable guide for identification.

'H NMR Spectroscopy (Predicted, 400 MHz, CDCI:s)
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Proton Predicted & o ]
_ Multiplicity Integration Notes
Assignment (ppm)
Coupled to axial
) ) and equatorial
H-4 (methine) ~2.7-2.9 Quintet or tt 1H
protons at
C3/Cs5.
Deshielded by
H-2/H-6 (axial) ~2.5-2.7 dt 2H proximity to
nitrogen.
Deshielded by
H-2/H-6 o
) ~3.0-3.2 dm 2H proximity to
(equatorial) )
nitrogen.
H-3/H-5 (axial) ~14-16 qd 2H
H-3/H-5
_ ~1.8-2.0 dm 2H
(equatorial)
Characteristic
-SCHs (methyl) ~2.1 s 3H singlet for a
methyl sulfide.
Chemical shift is
] concentration
-NH Variable (broad) s 1H
and solvent
dependent.

13C NMR Spectroscopy (Predicted, 100 MHz, CDClI3)
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Carbon Assignment

Predicted & (ppm)

Notes

Carbons adjacent to the

C-2/C-6 ~48-50 _
nitrogen atom.
Carbon bearing the methylthio
C-4 ~38-40
group.
C-3/C-5 ~34-36
-SCHs ~15-17 Methyl carbon of the thioether.

Infrared (IR) Spectroscopy

Wavenumber (cm~1) Vibration Intensity

3300 - 3400 N-H Stretch Medium, Broad
2950 - 2800 C-H Stretch (Aliphatic) Strong

1470 - 1430 C-H Bend (CH2) Medium

1150 - 1050 C-N Stretch Medium

700 - 600 C-S Stretch Weak-Medium

Mass Spectrometry (MS)

e Molecular lon (M*): m/z = 131.08 (Calculated for CeH13NS).[6]

e [M+H]*: m/z = 132.08.[6]

o Key Fragmentation: Expect loss of the methylthio group (-SCHs) or cleavage of the

piperidine ring.

Applications in Drug Design and Medicinal

Chemistry

The 4-Methylthiopiperidine scaffold is a valuable building block for creating more complex

molecules with potential therapeutic applications. Its utility stems from the ability to introduce
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the piperidine ring into a target molecule while providing a metabolically distinct thioether
functionality.

4-Methylthiopiperidine
(Building Block)

N-Functionalization
(Alkylation, Acylation, etc.)

Diverse Library of
Piperidine Derivatives

Lead Compounds for
Drug Discovery

Click to download full resolution via product page

o Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs
targeting CNS receptors. The lipophilicity imparted by the methylthio group can be tuned to
optimize blood-brain barrier penetration.

e Enzyme Inhibitors: The thioether can act as a hydrogen bond acceptor or engage in other
non-covalent interactions within an enzyme's active site. For example, molecules
incorporating an N-(4-methylthiophenyl) group have been explored as potent microtubule
targeting agents for cancer therapy.

o Metabolic Stability: The methylthio group offers a different metabolic profile compared to
more common functional groups like methoxy ethers. While it can be oxidized to the
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sulfoxide and sulfone, this pathway may be slower than O-demethylation, potentially
improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

The hydrochloride salt of 4-Methylthiopiperidine is classified as harmful and an irritant.
Standard laboratory safety protocols should be strictly followed.

¢ Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust/vapors and contact with skin and eyes.

e Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Methylthiopiperidine represents a valuable and versatile chemical intermediate for drug
discovery and organic synthesis. Its uniqgue combination of a basic piperidine core and a
modifiable thioether functional group provides chemists with a powerful tool for constructing
novel molecular architectures. This guide has provided a comprehensive overview of its known
and predicted properties, a plausible and detailed synthetic protocol, and an analysis of its
potential applications, serving as a foundational resource for researchers in the pharmaceutical
and chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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